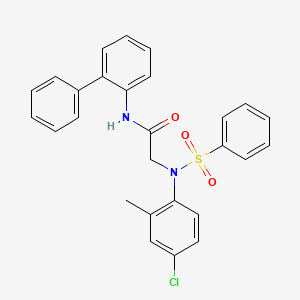
N~1~-(2,6-diethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N-1-(2,6-diethylphenyl)-N2-(3-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, commonly known as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), is a powerful tool used in neuroscience research. It is a genetically engineered receptor that can be activated by a specific drug, allowing researchers to manipulate neuronal activity in a controlled and reversible manner. DREADDs have become an essential tool for studying the neural circuits underlying behavior, cognition, and disease.
Mécanisme D'action
DREADDs work by activating intracellular signaling pathways in neurons when the ligand CNO binds to the modified receptor. This activation can either increase or decrease neuronal activity, depending on the type of DREADD used. This allows researchers to selectively manipulate the activity of specific neurons or circuits in the brain.
Biochemical and Physiological Effects:
DREADDs have been shown to have minimal off-target effects and do not alter the normal physiology of neurons. This makes them a powerful tool for studying the function of specific neural circuits without disrupting the overall function of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DREADDs is their specificity and reversibility. They allow researchers to selectively activate or inhibit specific neurons or circuits in the brain, without affecting other cells or systems. Additionally, DREADDs can be activated and deactivated using a synthetic ligand, allowing for precise temporal control of neuronal activity. However, one limitation of DREADDs is that they require genetic modification of neurons, which can be time-consuming and difficult. Additionally, the use of CNO as a ligand can be problematic, as it has been shown to have off-target effects in some studies.
Orientations Futures
There are many potential future directions for the use of DREADDs in neuroscience research. One area of interest is the development of new DREADD variants that can be activated by different ligands, allowing for greater flexibility and control in experiments. Additionally, researchers are exploring the use of DREADDs in combination with other techniques, such as optogenetics and calcium imaging, to gain a more complete understanding of neural circuits. Finally, the use of DREADDs in non-human primates is an area of active research, with potential applications in the development of new therapies for neurological and psychiatric disorders.
Applications De Recherche Scientifique
DREADDs have been used in a variety of scientific research applications, including the study of addiction, anxiety, depression, and Parkinson's disease. They have also been used to investigate the neural circuits underlying social behavior, learning, and memory.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-19-11-9-12-20(5-2)25(19)26-24(28)18-27(21-13-10-14-22(17-21)31-3)32(29,30)23-15-7-6-8-16-23/h6-17H,4-5,18H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBITINJTFSBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(5-bromo-2-pyridinyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3547665.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B3547674.png)
![3-(3-chlorophenyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B3547682.png)
![3-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3547689.png)

![3-({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl}amino)benzoic acid](/img/structure/B3547697.png)
![ethyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B3547705.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3547710.png)
![ethyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547712.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547717.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B3547727.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B3547733.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3547750.png)
![2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3547756.png)